Methyl 3-(2-fluorophenyl)-3-hydroxypropanoate
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Overview
Description
Methyl 3-(2-fluorophenyl)-3-hydroxypropanoate is a chemical compound with the following structural formula:
CH3COOCH2C(OH)C6H4F
It belongs to the class of esters and contains a hydroxy group, a fluorine atom, and an aromatic ring. This compound has diverse applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes::
Suzuki–Miyaura Coupling:
Industrial Production:: Industrial-scale production methods may involve optimized versions of the above synthetic routes, ensuring efficiency and scalability.
Chemical Reactions Analysis
Methyl 3-(2-fluorophenyl)-3-hydroxypropanoate undergoes various reactions:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: Reduction of the carbonyl group can lead to the alcohol form.
Substitution: The fluorine atom can participate in substitution reactions.
Suzuki–Miyaura Coupling: As mentioned earlier, this compound is involved in cross-coupling reactions.
Common reagents include boron-based compounds (boronic acids), reducing agents (such as lithium aluminum hydride), and palladium catalysts.
Scientific Research Applications
Methyl 3-(2-fluorophenyl)-3-hydroxypropanoate finds applications in:
Medicinal Chemistry: It may serve as a precursor for drug development due to its unique structure.
Organic Synthesis: Researchers use it as a building block for more complex molecules.
Materials Science: Its reactivity makes it valuable for designing functional materials.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. its hydroxy and fluorine groups likely play key roles in interactions with biological targets or catalytic processes.
Comparison with Similar Compounds
While Methyl 3-(2-fluorophenyl)-3-hydroxypropanoate is unique, similar compounds include:
But-2-enamide, N-(2-fluorophenyl)-3-methyl-: A related compound with different functional groups.
Flubrotizolam: A thienotriazolodiazepine derivative with sedative and anxiolytic effects.
Properties
Molecular Formula |
C10H11FO3 |
---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
methyl 3-(2-fluorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C10H11FO3/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11/h2-5,9,12H,6H2,1H3 |
InChI Key |
IYTGMOVPCCCHTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1F)O |
Origin of Product |
United States |
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